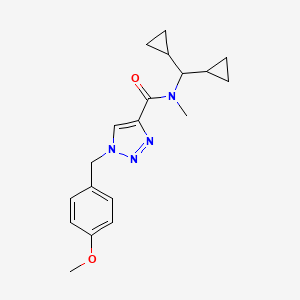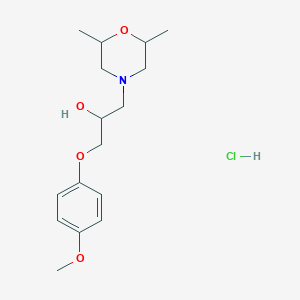![molecular formula C16H17N3O7S2 B5207558 4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5207558.png)
4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid, also known as 4-ASB, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine and biotechnology.
作用机制
The mechanism of action of 4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzyme activities. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory cytokines. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific application. In studies of its anti-inflammatory properties, this compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In studies of its anti-cancer properties, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In studies of its antiviral properties, this compound has been shown to inhibit the replication of certain viruses.
实验室实验的优点和局限性
One advantage of using 4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid in lab experiments is its versatility. It has been shown to have potential applications in multiple fields, including anti-inflammatory, anti-cancer, and antiviral research. Additionally, the synthesis method for this compound has been optimized to yield high purity and yields. However, a limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
未来方向
There are several potential future directions for research on 4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid. One area of interest is the development of more efficient synthesis methods for this compound, which could increase its availability for research. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, studies of the pharmacokinetics and pharmacodynamics of this compound could provide valuable information for its potential use in clinical settings.
合成方法
The synthesis of 4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid involves several steps, including the reaction of 4-aminobenzenesulfonamide with 4-nitrobenzenesulfonyl chloride, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 4-(chlorosulfonyl)benzoic acid to yield this compound. This method has been optimized to yield high purity and yields of this compound.
科学研究应用
4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid has been shown to have multiple potential applications in scientific research. It has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Additionally, this compound has been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Furthermore, this compound has been studied for its potential as an antiviral agent, as it has been shown to inhibit the replication of certain viruses.
属性
IUPAC Name |
4-oxo-4-[4-[(4-sulfamoylphenyl)sulfamoyl]anilino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O7S2/c17-27(23,24)13-5-3-12(4-6-13)19-28(25,26)14-7-1-11(2-8-14)18-15(20)9-10-16(21)22/h1-8,19H,9-10H2,(H,18,20)(H,21,22)(H2,17,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWDMRIECHVXDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5207486.png)
![3-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5207494.png)
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5207499.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B5207505.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-mesitylacetamide](/img/structure/B5207510.png)

![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B5207528.png)


![2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide](/img/structure/B5207551.png)

![dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate](/img/structure/B5207567.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5207568.png)
![N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B5207570.png)